5-Phenoxy-2-furoic acid

Description

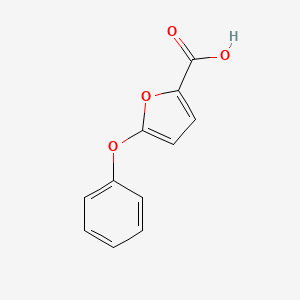

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenoxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKXTFLRAZKJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384624 | |

| Record name | 5-phenoxy-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60698-32-0 | |

| Record name | 5-phenoxy-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenoxyfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Phenoxy 2 Furoic Acid and Its Analogs

Established Reaction Pathways for the Furan (B31954) Core and Phenoxy Substitution

The construction of the 5-phenoxy-2-furoic acid scaffold relies on well-defined organic reactions. These methods primarily involve the formation of the furan ring and the subsequent introduction of the phenoxy group, followed by derivatization.

Nucleophilic Substitution Mechanisms (e.g., utilizing 5-nitro-2-furoic acid with phenol)

A primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method typically uses a furan ring activated by an electron-withdrawing group at the 5-position, such as a nitro group, which facilitates the displacement by a nucleophile.

The reaction of 5-nitro-2-furoic acid with phenol (B47542) exemplifies this approach. nih.govlibretexts.org The nitro group strongly activates the C5 position of the furan ring, making it susceptible to attack by the phenoxide ion, which is generated from phenol under basic conditions. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the nitro group is eliminated, yielding the desired this compound. libretexts.org The presence of electron-withdrawing groups is crucial, as simple aryl halides are generally inert to nucleophilic substitution under mild conditions. libretexts.orgchemistrysteps.com

Similarly, 5-halo-2-furoic acids, such as 5-bromo-2-furoic acid, can be used as substrates. The reaction with an alkoxide, in this case, phenoxide, proceeds via nucleophilic substitution to yield the corresponding 5-alkoxy-2-furoic acid derivative.

Functional Group Transformations for Derivatization

Once the core this compound structure is obtained, a variety of functional group transformations can be employed to generate a diverse range of analogs.

The carboxylic acid group of this compound is a versatile handle for derivatization. Standard esterification procedures, such as Fischer esterification, can be used to convert the carboxylic acid into a wide array of esters. These reactions are typically acid-catalyzed and involve reacting the furoic acid with an alcohol.

Amidation reactions provide another avenue for creating derivatives. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with primary or secondary amines to form the corresponding amides. These derivatives are of interest for their potential biological activities.

Table 1: Examples of Ester and Amide Derivatives of this compound

| Derivative Type | Reactant | General Reaction |

| Ester | Alcohol (R-OH) | This compound + R-OH (acid catalyst) -> 5-Phenoxy-2-furoate ester + H₂O |

| Amide | Amine (R-NH₂) | This compound -> 5-Phenoxy-2-furoyl chloride + R-NH₂ -> 5-Phenoxy-2-furoic amide + HCl |

Redox chemistry offers further possibilities for modifying the furan ring's substituents. For instance, if a formyl group is present at the 2-position instead of a carboxylic acid, it can be oxidized to the corresponding carboxylic acid or reduced to a hydroxymethyl group. The industrial production of 2-furoic acid often involves the Cannizzaro reaction of furfural (B47365), which results in a disproportionation to both 2-furoic acid and furfuryl alcohol. wikipedia.org More selective biocatalytic oxidations of furfural to 2-furoic acid have also been developed. wikipedia.orgfrontiersin.org

The furan ring itself can undergo electrophilic aromatic substitution, although its reactivity is higher than that of benzene. chemicalbook.comnumberanalytics.com The oxygen atom in the furan ring is an electron-donating group, which activates the ring towards electrophiles and directs substitution to the C2 and C5 positions. numberanalytics.comquora.com When the C2 position is occupied by a carboxylic acid and the C5 position by a phenoxy group, the remaining C3 and C4 positions are available for substitution. However, the existing substituents will influence the regioselectivity of these reactions. Electron-withdrawing groups generally deactivate the ring towards electrophilic attack. pharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which must often be carried out under mild conditions to avoid polymerization or ring-opening, a consequence of the furan's acid sensitivity. pharmaguideline.com

Biocatalytic Approaches and Chemo-Enzymatic Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the environmental impact.

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysts. For instance, a chemical catalyst can be used to produce a key intermediate from biomass, which is then converted to the final product by an enzyme. One example is the synthesis of furfural from corncob using a solid acid catalyst, followed by the biocatalytic conversion of furfural to other valuable chemicals. frontiersin.orgsci-hub.se

While direct biocatalytic synthesis of this compound is not yet widely reported, related enzymatic transformations are known. For example, enzymes have been used for the selective oxidation of furfural to 2-furoic acid. frontiersin.org Furthermore, the enzymatic carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid has been demonstrated, highlighting the potential for enzymatic modification of the furan ring. nih.gov These developments suggest that future research may lead to efficient biocatalytic routes for the synthesis of this compound and its analogs.

Microbial Biotransformations for Furan Carboxylic Acid Production

The use of microorganisms, particularly genetically engineered strains, represents a frontier in the production of furan-based chemicals. While direct microbial synthesis of this compound is not yet widely reported, the foundational processes for producing the core furan carboxylic acid structure are well-established. Recombinant Escherichia coli has been engineered to convert biomass-derived furfural into 2-furoic acid. This is achieved by introducing specific enzymatic pathways into the microbial host. These engineered strains can harbor enzymes capable of oxidizing the aldehyde group of furfural to a carboxylic acid, demonstrating a powerful proof-of-concept for the bio-based production of furan derivatives. The principles established in these systems lay the groundwork for future developments that could incorporate phenoxy moieties through precursor feeding or further engineering of metabolic pathways.

Strategic Application of Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry to minimize environmental impact. Key strategies include the use of renewable starting materials, such as furfural derived from lignocellulosic biomass, and the employment of catalytic methods to reduce waste and energy consumption. The use of greener solvents, such as water or bio-based solvents, is also a critical consideration. Furthermore, process intensification techniques, like continuous flow chemistry, are being explored to improve reaction efficiency and safety. These principles are integral to developing synthetic routes that are not only economically viable but also environmentally benign.

Modular Synthesis and Divergent Approaches for Building Analog Libraries

The creation of libraries of this compound analogs is essential for exploring their structure-activity relationships in various applications. Modular and divergent synthetic strategies provide the flexibility needed to systematically modify the core scaffold and introduce a wide range of functional groups.

Coupling Reactions for Phenoxy-Substituted Furan Scaffolds

The key bond formation in the synthesis of this compound is the ether linkage between the furan ring and the phenyl group. Modern cross-coupling reactions are instrumental in achieving this transformation with high efficiency and control. Palladium- or copper-catalyzed reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type couplings, are often employed to connect a 5-halo-2-furoic acid derivative with a phenol. These methods are highly versatile and allow for the coupling of a wide array of substituted phenols and furan precursors, enabling the generation of a diverse library of phenoxy-furoic acid analogs. The reaction conditions can often be tuned to be more environmentally friendly, for instance, by using water as a solvent.

Incorporation of Complex Bioactive Moieties

To

Structure Activity Relationship Sar and Structural Optimization of 5 Phenoxy 2 Furoic Acid Derivatives

Influence of Substituents on the Phenoxy Moiety on Biological Activity

The nature and position of substituents on the phenoxy ring of 5-phenoxy-2-furoic acid derivatives play a pivotal role in modulating their biological activity. Systematic investigations have demonstrated that even minor alterations to this part of the molecule can lead to significant changes in potency and selectivity.

Research into a series of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives has provided valuable insights into these relationships. airitilibrary.com In a study evaluating their inhibitory effects on fMLP-induced neutrophil degranulation, it was observed that the presence and nature of the alkoxycarbonyl group on the phenoxy ring were critical for activity. airitilibrary.com For instance, derivatives with a methyl carboxylate or ethyl carboxylate at the 2'-position of the phenoxy ring exhibited significant inhibitory activity. airitilibrary.com

Table 1: Inhibitory Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives on fMLP-induced Neutrophil Degranulation

| Compound | Substituent at 2'-position | Inhibition (%) at 10 µM |

|---|---|---|

| 5c | -COOCH3 | 55.2 ± 4.5 |

| I1c | -COOC2H5 | 48.9 ± 5.1 |

Furthermore, studies on analogous structures, such as 5-aryl-furan-2-carboxamides, have reinforced the importance of the substitution pattern on the aromatic ring at the 5-position. In a series of urotensin-II receptor antagonists, the introduction of fluorine atoms to the phenyl ring significantly influenced potency. nih.gov For example, a 3,4-difluorophenyl analog was identified as a highly potent antagonist with an IC50 value of 6 nM. nih.gov This suggests that electronic effects, such as those imparted by electron-withdrawing groups, are key determinants of biological activity.

Similarly, in a series of 5-substituted-phenyl-2-furoyl diacylhydrazide derivatives, the nature of the substituent on the phenyl ring had a pronounced effect on their anti-tumor and anti-fungal activities. mdpi.comresearchgate.net Compounds with a nitro group on the phenyl ring showed notable activity against certain cancer cell lines. mdpi.com This highlights that both the electronic nature and the position of the substituent are critical for optimizing the biological response.

Impact of the Carboxylic Acid Group on Molecular Recognition and Interaction

The carboxylic acid group at the 2-position of the furan (B31954) ring is a key functional group that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Its ability to participate in hydrogen bonding and ionic interactions makes it a critical anchor for binding to biological targets such as enzymes and receptors. frontiersin.org

Modification of the carboxylic acid group, for instance, through esterification or conversion to an amide, has been shown to have a profound impact on biological activity. In the development of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, the carboxamide moiety was found to be a crucial element for potent activity. nih.gov This suggests that while the carboxylic acid is important, its bioisosteric replacement with a group that can still act as a hydrogen bond acceptor and donor can be a successful strategy for optimizing activity.

In another study on furan-2-carboxamide derivatives as DNA gyrase B inhibitors, the carboxamide linkage was also a key feature of the lead compound. nih.gov The ability of the amide to form specific hydrogen bonds within the active site of the enzyme was likely a determining factor for its inhibitory action. These examples underscore the importance of the 2-position functional group in molecular interactions and highlight that its modification is a critical aspect of the SAR of this class of compounds.

Modifications of the Furan Ring and Their Role in Bioactivity Profiles

The furan ring itself is a central component of the this compound scaffold and its inherent electronic properties and geometry are fundamental to its biological activity. The furan nucleus is found in a wide array of biologically active natural products and synthetic compounds, indicating its importance as a pharmacophore. mdpi.comnih.gov

Slight alterations in the substitution pattern of the furan nucleus can lead to distinguishable differences in the biological activities of its derivatives. airitilibrary.com While the primary focus of many studies is on the substituents at the 2- and 5-positions, modifications to the furan ring itself, such as replacement with other five-membered heterocycles, can also dramatically alter the bioactivity profile. For instance, replacing the furan ring with a thiophene (B33073) or pyrrole (B145914) ring can change the electronic distribution and steric properties of the molecule, leading to different interactions with biological targets. nih.gov

In the context of ranitidine (B14927), a well-known H2 receptor antagonist, the replacement of an imidazole (B134444) ring with a furan ring containing a nitrogen-substituent led to a significant improvement in the drug's profile, including a tenfold increase in activity. wikipedia.org This historical example illustrates the profound impact that the core heterocyclic ring system has on pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for the predictive design of new, more potent analogs of this compound by identifying the key physicochemical properties that govern their activity. nih.gov

A typical QSAR study involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), steric (e.g., molar refractivity), or topological. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is generated that correlates the descriptors with the biological activity. researchgate.net

For this compound derivatives, a QSAR model could elucidate the relative importance of various properties. For example, a model might reveal that the biological activity is primarily driven by the hydrophobicity of the substituent on the phenoxy ring and the electronic properties of the furan ring. Such a model can then be used to predict the activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those predicted to have low activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds that were not used in the model's development. nih.govmdpi.com A statistically robust and validated QSAR model serves as a powerful tool in the drug discovery process, guiding the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. nih.gov For this compound derivatives, several rational design principles can be applied to enhance their potency and selectivity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. This involves using computational docking to simulate how different derivatives of this compound bind to the active site of the target. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to design new derivatives with improved complementarity to the binding site, leading to higher potency. For example, if a hydrophobic pocket is identified in the receptor, a derivative with a corresponding hydrophobic substituent on the phenoxy ring can be designed to fill this pocket and increase binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be utilized. These approaches rely on the knowledge of a set of molecules that are known to be active. Pharmacophore modeling, a common LBDD technique, can be used to identify the essential three-dimensional arrangement of functional groups that are required for biological activity. Once a pharmacophore model is developed for a series of active this compound derivatives, it can be used as a template to design new molecules that fit the model and are therefore likely to be active.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the carboxylic acid group could be replaced with other acidic moieties like a tetrazole or a hydroxamic acid to fine-tune the acidity and binding interactions. Similarly, different substituents on the phenoxy ring can be explored to optimize properties like solubility, metabolic stability, and target selectivity. nih.gov The development of ranitidine from cimetidine (B194882) through the replacement of an imidazole with a furan ring is a classic example of successful bioisosteric replacement. wikipedia.org

By applying these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new derivatives with optimized potency, selectivity, and drug-like properties.

Mechanistic Investigations of 5 Phenoxy 2 Furoic Acid and Its Analogs in Biological Systems

Elucidation of Molecular Interaction Mechanisms

The biological activity of 5-phenoxy-2-furoic acid and its analogs is fundamentally governed by their interactions at a molecular level with various biological targets. Understanding these interactions is crucial for explaining their therapeutic potential and for the design of new, more effective compounds. The molecular structure, featuring a furan (B31954) ring, a carboxylic acid group, and a phenoxy moiety, allows for a range of bonding interactions with biomolecules.

Binding Studies with Target Enzymes and Receptors

Research has identified several enzymes as targets for analogs of this compound, particularly in the context of antimicrobial and anti-inflammatory research.

Furan-based compounds have been recognized as promising scaffolds for developing new therapeutic agents. mdpi.comijabbr.com Specifically, 2,5-substituted furan derivatives have been identified as inhibitors of a variety of mycobacterial enzymes. mdpi.com One significant area of investigation has been the inhibition of enzymes crucial for the survival of Mycobacterium tuberculosis (Mtb). Analogs such as 5-phenyl-furan-2-carboxylic acids have been identified as a class of inhibitors targeting salicylate (B1505791) synthase MbtI. mdpi.com This enzyme is essential for the biosynthesis of siderophores, which are molecules critical for iron acquisition by the bacterium. mdpi.com

Further studies on related structures have expanded the list of potential enzyme targets. 5-nitro-2-furoic acid hydrazones, for example, have been shown to inhibit the Mtb isocitrate lyase (ICL) enzyme. nih.gov Other mycobacterial enzymes susceptible to inhibition by various furan derivatives include N-acetyl glutamate (B1630785) synthase (ArgA), GlcNAc-Ins deacetylase (MshB), lysine-ɛ-aminotransferase (LAT), protein tyrosine phosphatase A (MptpA), and thioredoxin reductases (TrxR). mdpi.com

In the context of inflammation, derivatives like 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acids have been shown to inhibit formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil degranulation, indicating interaction with pathways that govern neutrophil activation during an inflammatory response. airitilibrary.com

Table 1: Target Enzymes and Processes for Furoic Acid Analogs

| Compound Class | Target Enzyme/Process | Biological System |

|---|---|---|

| 5-Phenyl-furan-2-carboxylic acids | Salicylate synthase (MbtI) | Mycobacterium tuberculosis |

| 5-Nitro-2-furoic acid hydrazones | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis |

| 2,5-Substituted furans | ArgA, MshB, LAT, MptpA, TrxR | Mycobacteria |

Role of Hydrogen Bonding and Hydrophobic Interactions

The specific chemical features of this compound and its analogs facilitate key molecular interactions such as hydrogen bonds and hydrophobic interactions, which stabilize the binding of these molecules within the active sites of target proteins.

Crystallographic studies of 5-(4-nitrophenyl)furan-2-carboxylic acid, an analog, have provided direct insight into these interactions. The analysis revealed a dense network of hydrogen bonds that govern the molecular packing. mdpi.com A critical hydrogen bond involves the acidic hydrogen of the carboxylic acid group bridging an oxygen atom of a neighboring molecule's carboxylate group. mdpi.com This ability to both donate and accept hydrogen bonds is a key feature that allows these compounds to anchor effectively within an enzyme's active site, often by interacting with amino acid residues like serine, threonine, or asparagine.

Hydrophobic interactions also play a significant role. The same crystallographic study revealed π-π stacking interactions between the aromatic phenyl rings of adjacent molecules, with centroid-centroid distances measured at 3.60 Å and 3.88 Å. mdpi.com This type of stacking is a major contributor to binding affinity when the target protein has aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in its binding pocket. Furthermore, substituted phenoxy groups can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes and engage in hydrophobic interactions. ontosight.ai

Analysis of Ionic Bond Formation with Biomolecules

The carboxylic acid moiety (-COOH) of this compound is a primary site for the formation of ionic bonds. At physiological pH, this group can deprotonate to form a negatively charged carboxylate ion (-COO⁻). This negative charge allows for strong electrostatic interactions, or ionic bonds, with positively charged residues within a biological target.

In protein binding sites, amino acids such as lysine (B10760008) (Lys) and arginine (Arg) carry a positive charge and are common partners for forming ionic bonds with anionic ligands. The crystal structure analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid showed the carboxylate group interacting with a positively charged ammonium (B1175870) (NH₄⁺) ion. mdpi.com This observation serves as a strong indicator of the potential for these furoic acid derivatives to form similar ionic bonds with the positively charged side chains of amino acid residues in an enzyme's active site, thereby contributing significantly to the stability of the enzyme-inhibitor complex.

Modulation of Key Biological Pathways and Cellular Processes

By binding to and inhibiting specific enzymes, this compound and its analogs can modulate complex biological pathways, leading to observable effects on cellular processes like inflammation and metabolism.

Effects on Inflammatory Cascades

Several derivatives of furoic acid have demonstrated the ability to interfere with inflammatory pathways. The inflammatory response is a complex cascade involving various cell types and signaling molecules. Neutrophils play a key role in the initial phase of inflammation, and their activation includes processes like degranulation, which releases pro-inflammatory mediators.

Studies have shown that certain 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives can significantly inhibit fMLP-induced degranulation in neutrophils. airitilibrary.com This suggests that these compounds can modulate the cellular processes of immune cells to dampen the inflammatory response. In a different study, related furanone structures, specifically 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, which is a standard test for evaluating anti-inflammatory drugs. researchgate.net This effect is often linked to the inhibition of inflammatory mediators.

Involvement in Metabolic Pathways and Enzyme Inhibition

A significant mechanism of action for furoic acid analogs is the disruption of essential metabolic pathways through enzyme inhibition. This is particularly evident in their effects on lipid metabolism and microbial metabolic functions.

One potent analog, 5-(tetradecyloxy)-2-furoic acid, has been shown to be a strong inhibitor of both fatty acid and cholesterol synthesis in isolated rat hepatocytes. nih.gov The inhibition is highly effective, with concentrations causing a 50% decrease (IC₅₀) being less than 0.005 mM for fatty acid synthesis and 0.020 mM for cholesterol synthesis. nih.gov This inhibition directly impacts cellular metabolism, leading to a 75% increase in citrate (B86180) concentration and a 30% decrease in lactate (B86563) and pyruvate (B1213749) concentrations in cells from fed rats. nih.gov These findings indicate that the compound is a powerful tool for studying the regulation of lipid biosynthesis. nih.gov

Table 2: Effect of 5-(tetradecyloxy)-2-furoic acid on Lipid Synthesis

| Metabolic Process | IC₅₀ (Concentration for 50% Inhibition) |

|---|---|

| Fatty Acid Synthesis | < 0.005 mM |

| Cholesterol Synthesis | < 0.020 mM |

Data from isolated rat hepatocytes. nih.gov

In the realm of infectious diseases, these compounds disrupt unique metabolic pathways in pathogens. As mentioned previously, furan-based inhibitors targeting salicylate synthase MbtI block the iron acquisition pathway in M. tuberculosis. mdpi.com Similarly, 5-nitro-2-furoic acid hydrazones inhibit isocitrate lyase, a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the persistence of certain pathogens like Mtb. nih.gov These targeted inhibitions highlight the involvement of furoic acid derivatives in critical metabolic chokepoints.

Antimicrobial Activity Mechanisms (e.g., against bacterial and fungal pathogens)

The antimicrobial mechanisms of this compound and its analogs are rooted in their chemical structure, particularly the furan ring and its substituents. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the activities of structurally related furan derivatives offer significant insights. The general mechanism often involves the disruption of microbial cell integrity or the inhibition of essential enzymes.

The furan moiety itself is a key pharmacophore. For instance, derivatives of 2-furoic acid have demonstrated notable antimicrobial action. Studies on 5-aryl-2-furoylmorpholines, which share the core 2-furoic acid structure, have shown that the nature of the substituent on the aryl ring significantly influences antifungal activity. pensoft.net For example, the presence of a nitro group in certain 2-furoylmorpholine derivatives was found to be crucial for their activity against Cryptococcus neoformans. pensoft.net This suggests that the electronic properties of the substituent at the 5-position of the furan ring play a critical role in the antimicrobial effect.

The mechanism of action for some furan derivatives has been linked to cell membrane damage. For example, certain phosphonium-based derivatives of 5-fluorouracil, another heterocyclic compound, induce considerable septal damage, cytosolic alterations, and membrane permeabilization in Staphylococcus aureus and trigger plasmolysis in Escherichia coli. nih.gov This mode of action, centered on the disruption of the physical integrity of the bacterial cell, is a common theme for many antimicrobial agents.

Furthermore, enzyme inhibition is another key mechanism. Analogs such as 5-nitro-2-furoic acid hydrazones have been found to inhibit Mycobacterium tuberculosis isocitrate lyase (ICL), an enzyme crucial for the pathogen's survival on fatty acid substrates. This highlights the potential for furoic acid derivatives to act as specific enzyme inhibitors.

The table below summarizes the antimicrobial activity of some furoic acid derivatives, illustrating the influence of structural modifications on their potency.

| Compound/Analog | Target Organism(s) | Observed Activity/Mechanism | Reference(s) |

| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | Cryptococcus neoformans | High antifungal activity, suggesting the importance of the nitro group. | pensoft.net |

| 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Cryptococcus neoformans | High antifungal activity observed for specific aryl substitutions. | pensoft.net |

| Furoic acid | Bacillus subtilis, Salmonella spp. | Inhibition of proliferation; MIC values reported as 0.015 µM and 0.009 µM, respectively. | mdpi.com |

| Phosphonium-based 5-FU Derivatives | S. aureus, E. coli | Septal damage, cytosolic alterations, membrane permeabilization, plasmolysis. | nih.gov |

Antioxidant Effects and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds and furan derivatives are well-documented, with the primary mechanism being the scavenging of free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of this compound can be inferred from the behavior of its structural components: the phenoxy group and the furoic acid core.

The fundamental mechanism of radical scavenging involves the donation of a hydrogen atom or an electron from the antioxidant molecule to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. semanticscholar.org The resulting antioxidant radical is typically a stable, less reactive species. The efficiency of this process is heavily dependent on the molecular structure, particularly the presence and arrangement of hydroxyl (-OH) groups on aromatic rings. mdpi.com

For phenolic compounds, the antioxidant activity, often measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, is directly related to the ability to donate a hydrogen atom from a phenolic hydroxyl group. semanticscholar.orgmdpi.com While this compound itself does not possess a free hydroxyl group on its phenoxy ring, substitutions on this ring could dramatically alter its antioxidant potential.

| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference(s) |

| Caffeic Acid | 5.9 | semanticscholar.org |

| Ferulic Acid | 9.9 | semanticscholar.org |

| Syringic Acid | 9.8 | semanticscholar.org |

| Ascorbic Acid (Reference) | 43.2 | semanticscholar.org |

| 2-Amino-5-styrylacetophenones | 7.1 - 15.8 (µM) | mdpi.comsemanticscholar.org |

In vitro Biological Profiling and Cellular Assays for Mechanistic Insights

To understand the mechanisms of action of compounds like this compound at a cellular level, a variety of in vitro biological profiling and cellular assays are employed. These assays are designed to identify specific molecular targets and cellular pathways affected by the compound.

Enzyme inhibition assays are a cornerstone of mechanistic studies. For compounds with anti-inflammatory potential, key enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are often targeted. nih.gov Similarly, given the role of protein kinases in cell signaling, protein tyrosine kinase (PTK) inhibition assays are also relevant. For instance, certain furan-2-yl(phenyl)methanone derivatives, which are structurally analogous to this compound, have been evaluated for their PTK inhibitory activity, with some compounds showing potent inhibition with low micromolar IC50 values. mdpi.com

For antimicrobial profiling, the primary assay is the determination of the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of a compound that prevents visible growth of a microorganism. pensoft.netmdpi.com To delve deeper into the mechanism, cellular assays that measure membrane integrity, such as membrane permeabilization and depolarization studies, can be conducted. nih.gov Electron microscopy is another powerful tool to visualize morphological changes in pathogens upon treatment, revealing effects like cell wall damage or internal alterations. nih.gov

The table below lists various in vitro assays that have been applied to analogs of this compound, providing insights into their biological activities.

| Assay Type | Target/Purpose | Example Analogs Tested | Key Findings | Reference(s) |

| 5-Lipoxygenase Inhibition | Enzyme Inhibition | Eicosatetraene analogs with furan rings | IC50 values ranging from 0.19 to 97 µM. | nih.gov |

| Protein Tyrosine Kinase (PTK) Inhibition | Enzyme Inhibition | Furan-2-yl(phenyl)methanone derivatives | IC50 values as low as 2.72 µM. | mdpi.com |

| Antimicrobial Susceptibility (MIC) | Determine antimicrobial potency | 4-(5-Aryl-2-furoyl)morpholines | Activity dependent on aryl substituent. | pensoft.net |

| Membrane Permeabilization/Depolarization | Assess cell membrane damage | Phosphonium-based 5-FU derivatives | Significant alterations in membrane integrity at MIC. | nih.gov |

Computational Chemistry and Cheminformatics in 5 Phenoxy 2 Furoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-phenoxy-2-furoic acid research, docking simulations are instrumental in elucidating how these molecules interact with biological targets, such as enzymes and receptors.

For instance, docking studies have been employed to investigate the binding of furan-based compounds to various protein targets. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the molecule's biological activity. By analyzing the docking poses and binding affinities, researchers can gain insights into the structure-activity relationships (SAR) of this compound derivatives. This information is vital for optimizing lead compounds to enhance their potency and selectivity. In some studies, the docking results have shown a good correlation with the experimentally observed biological activities. nih.gov

A common application of molecular docking is to screen large libraries of compounds against a specific protein target to identify potential hits. For example, in the search for novel inhibitors of enzymes implicated in diseases like cancer or type 2 diabetes, docking can quickly filter out compounds that are unlikely to bind to the active site. frontiersin.orgnih.gov This significantly narrows down the number of candidates for experimental testing.

The accuracy of docking predictions depends on the quality of the protein structure and the scoring function used to evaluate the binding affinity. Therefore, it is often used in conjunction with other computational and experimental methods to validate the findings.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. d-nb.info DFT is a computational method that models the electronic density of a system to determine its energy and other properties. scispace.com

These calculations can be used to:

Determine Molecular Geometry: Optimize the three-dimensional structure of this compound and its analogs, providing insights into their preferred conformations.

Analyze Electronic Properties: Calculate properties such as molecular electrostatic potential (ESP), which identifies the electron-rich and electron-poor regions of a molecule. nih.gov This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. nih.gov

Predict Spectroscopic Data: Simulate vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net

Investigate Reaction Mechanisms: Elucidate the pathways of chemical reactions involving this compound, including transition states and activation energies. nih.govresearchgate.net This is valuable for understanding its synthesis and metabolic fate.

For example, DFT calculations have been used to study the vibrational spectra of 2-furoic acid, showing good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Such studies help in the detailed assignment of vibrational modes and understanding the influence of substituents on the molecular structure. researchgate.net

In silico Prediction of Biological Activity and Pharmacodynamic Properties

In silico methods are increasingly used to predict the biological activities and pharmacodynamic properties of drug candidates, including derivatives of this compound. These predictive models are built using data from known active and inactive compounds to identify the structural features associated with a particular biological effect.

One such tool is the Prediction of Activity Spectra for Substances (PASS). nih.gov PASS analysis can predict a wide range of biological activities for a given molecule based on its structure. nih.govmdpi.com This can help in identifying potential new therapeutic applications for existing compounds or for newly designed analogs. mdpi.com

In addition to predicting biological activity, computational models can also estimate pharmacodynamic properties, which describe how a drug affects the body. This includes predicting the interaction with specific targets and the potential for off-target effects. For instance, in silico models can be used to predict the inhibitory activity of compounds against certain enzymes. nih.gov

These predictive tools are valuable in the early stages of drug discovery for prioritizing compounds for further investigation and for designing molecules with a desired biological profile. nih.govnih.gov

Virtual Screening and Library Design for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach is a cornerstone of modern drug discovery and is highly relevant to the exploration of novel analogs of this compound.

The process often begins with the creation of a virtual library of compounds. This can be a collection of commercially available chemicals, natural products, or a custom-designed library of novel structures based on the this compound scaffold. frontiersin.org These virtual libraries can contain thousands or even millions of compounds.

Structure-based virtual screening then uses molecular docking to predict the binding of each compound in the library to the three-dimensional structure of the target protein. mdpi.comnih.gov The compounds are ranked based on their predicted binding affinity, and the top-ranking molecules are selected for experimental testing. mdpi.com This method has been successfully used to identify novel inhibitors for a variety of targets. frontiersin.orgnih.gov

Ligand-based virtual screening is another approach that is used when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target of interest. A model is built based on the common structural features of these known active compounds, and this model is then used to screen the virtual library.

Both structure-based and ligand-based virtual screening are powerful tools for identifying new and potentially more effective analogs of this compound, accelerating the pace of drug discovery and development.

Emerging Research Applications and Future Directions for 5 Phenoxy 2 Furoic Acid

Utility as a Key Synthetic Intermediate in Complex Organic Synthesis

5-Phenoxy-2-furoic acid serves as a valuable scaffold in organic synthesis, primarily leveraged for the creation of more complex molecules with specific functional properties. Its structure, which combines a furan (B31954) ring, a carboxylic acid group, and a phenoxy moiety, offers multiple reaction sites for chemical modification. The furan ring can undergo various transformations, while the carboxylic acid group is readily converted into esters, amides, and other derivatives.

A key application of this scaffold is in the synthesis of derivatives where substituents are introduced onto the phenoxy ring. For instance, the preparation of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives involves the reaction of ethyl 5-nitro-2-furoate with corresponding salicylates airitilibrary.com. This demonstrates the utility of the core structure in building a library of related compounds for further investigation.

The synthesis of derivatives often involves coupling the carboxylic acid group with amino acids or peptides. For example, new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives have been synthesized by coupling the acid with amino acid methyl esters using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC) researchgate.net. This highlights the role of this compound analogues as foundational blocks for constructing larger, more complex molecules with potential biological activities. The general synthetic pathway for many furoic acid derivatives starts from furfural (B47365), which can be oxidized to form the 2-furoic acid core structure nih.govwikipedia.orgresearchgate.netnih.gov.

Contributions to Academic Drug Discovery Programs and Lead Compound Identification

The this compound scaffold and its analogues are significant in academic drug discovery programs, particularly in the search for new therapeutic agents. The process of drug discovery involves identifying "hit" compounds from screening, which are then optimized to become "lead" compounds for further development rjppd.org. The furan nucleus is a key component in various established drugs, and its derivatives are continually explored for novel medicinal applications chempoint.com.

Research has demonstrated that derivatives of 5-phenyl-2-furoic acid can be synthesized and evaluated for their antimicrobial properties. In one study, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives were synthesized and tested against various pathogenic microorganisms. Some of these compounds showed potent activity against Gram-positive bacteria like S. aureus and B. subtilis, the Gram-negative bacterium P. aeruginosa, and the pathogenic fungus Candida albicans researchgate.net. Similarly, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for targeting iron acquisition in mycobacterial species mdpi.com.

The modification of the core structure allows for the exploration of structure-activity relationships, a critical aspect of lead optimization in drug design researchgate.net. By synthesizing various analogues, such as those with different substituents on the phenyl ring (e.g., methoxy (B1213986) or nitro groups), researchers can fine-tune the biological activity of the lead compound drugbank.comdrugbank.com.

Table 1: Examples of Synthesized this compound Derivatives and Their Studied Activities

| Derivative Name | Synthetic Approach | Investigated Application | Reference |

|---|---|---|---|

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Coupling with amino acids/peptides using DCC | Antimicrobial agents | researchgate.net |

| 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives | Reaction of ethyl 5-nitro-2-furoate with salicylates | Inhibition of neutrophil degranulation | airitilibrary.com |

Exploration in Novel Functional Materials Development Based on Furanic Scaffolds

Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), derived from furoic acids, are recognized as important platform chemicals for the development of sustainable polymers and functional materials nih.govresearchgate.net. While direct research on this compound in materials science is not extensively documented, the broader class of furanic scaffolds holds significant promise. These compounds are explored as renewable building blocks for creating biodegradable plastics and resins, aligning with green chemistry principles chempoint.com.

The unique chemical structure of furan derivatives makes them suitable for polymerization and for imparting specific properties to materials. The interest in using biomass-derived molecules like furfural to produce valuable chemicals such as 2-furoic acid and FDCA is driven by the goal of replacing fossil fuel-based feedstocks researchgate.netnih.gov. This positions the entire class of furoic acids, including phenoxy derivatives, as potential contributors to the development of next-generation sustainable materials.

Unexplored Biological Activities and Therapeutic Potential beyond Current Research

While some biological activities of this compound derivatives have been explored, particularly their antimicrobial effects, a vast range of potential therapeutic applications remains uninvestigated. The structural similarity of the furan ring to other biologically active heterocycles suggests that its derivatives could interact with a variety of biological targets.

For instance, some derivatives of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid have been shown to inhibit fMLP-induced neutrophil degranulation, suggesting potential anti-inflammatory activity airitilibrary.com. Inflammation is a complex biological response, and compounds that can modulate it are of significant interest in treating a wide range of diseases mdpi.com.

Future research could focus on screening this compound and its derivatives against a broader panel of biological targets, including enzymes and receptors involved in cancer, viral infections, and metabolic disorders. The existing synthetic routes allow for the creation of diverse chemical libraries, which can be subjected to high-throughput screening to identify new lead compounds for various therapeutic areas.

Methodological Advancements in Characterization and Analytical Techniques for this compound Research

The characterization and analysis of this compound and its derivatives rely on a suite of standard and advanced analytical techniques. The structural elucidation of newly synthesized compounds is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for determining the precise arrangement of atoms within the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, such as the carboxylic acid and ether linkages. Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the compounds researchgate.netresearchgate.net.

For the quantitative analysis of these compounds in various matrices, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a common technique for separating and quantifying furoic acid derivatives vitas.noelsevierpure.com. Gas Chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be employed, particularly for more volatile derivatives vitas.no. These analytical methods are crucial for purity assessment of synthetic products and for pharmacokinetic studies in drug development, which often involve measuring the concentration of a compound and its metabolites in biological fluids nih.gov.

Table 2: Common Analytical Techniques for the Characterization of Furoic Acid Derivatives

| Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation, determination of atomic connectivity | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups | researchgate.net |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment | vitas.no |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5-Phenoxy-2-furoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy should be employed. Cross-referencing spectral data with databases like the NIST Chemistry WebBook ensures accuracy . Optimize HPLC parameters (e.g., C18 column, acetonitrile/water mobile phase) to resolve peaks for impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (e.g., fume hoods) to minimize airborne exposure. Wear nitrile gloves, lab coats, and safety goggles. Implement emergency measures such as eye wash stations and showers. Avoid skin contact by adhering to strict hygiene practices (e.g., washing hands post-handling) and decontaminating work surfaces. Monitor airborne concentrations if volatilization is a risk .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

- Methodological Answer : A plausible route involves carboxylation of 5-phenoxyfuran derivatives via Kolbe-Schmitt reaction under high CO₂ pressure (3–5 atm) at 120–150°C. Alternatively, oxidation of 5-phenoxyfurfural using KMnO₄ in alkaline medium (pH 10–12) at 60°C can yield the acid. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How can contradictions in reported stability data (e.g., pH or temperature sensitivity) be systematically resolved?

- Methodological Answer : Design controlled stability studies across pH (2–12) and temperature (4–60°C) ranges. Use accelerated degradation tests (e.g., 40°C/75% relative humidity) with LC-MS to track decomposition products. Compare results against published data while accounting for variables like solvent composition and ionic strength. Apply statistical tools (e.g., ANOVA) to identify significant discrepancies and isolate confounding factors .

Q. What in vitro models are suitable for studying the biological interactions of this compound, and how should they be validated?

- Methodological Answer : Primary hepatocyte models (e.g., isolated rat liver parenchymal cells) are ideal for metabolic studies due to their intact enzymatic activity. Validate cell viability via trypan blue exclusion and oxygen consumption rates. For cytotoxicity screening, use human cell lines (e.g., HepG2) with MTT assays. Include positive controls (e.g., known hepatotoxins) to benchmark results .

Q. How should degradation studies be designed to identify metabolites or environmental transformation products?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) using photolysis reactors or soil slurry systems. For metabolic studies, incubate the compound with liver microsomes or S9 fractions. Employ high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites. Fragment ion analysis (MS/MS) helps elucidate structural modifications .

Notes on Evidence Utilization

- Synthesis and Characterization : References to NIST data and analytical workflows ensure methodological rigor.

- Safety and Handling : Protocols from occupational safety guidelines and chemical safety sheets provide actionable steps.

- Data Contradictions : Frameworks for resolving discrepancies are adapted from qualitative research principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.